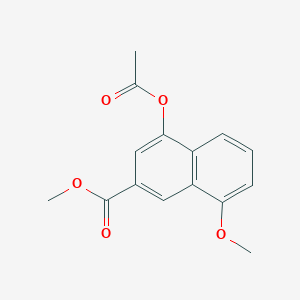

4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester

Description

4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene-derived compound featuring a carboxylic acid methyl ester at position 2, an acetyloxy group (-OAc) at position 4, and a methoxy group (-OMe) at position 8.

The compound’s applications are inferred from structurally similar analogs. Additionally, ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate () is employed in medicinal chemistry, indicating that the target compound may serve as a synthetic intermediate or bioactive scaffold .

Propriétés

Formule moléculaire |

C15H14O5 |

|---|---|

Poids moléculaire |

274.27 g/mol |

Nom IUPAC |

methyl 4-acetyloxy-8-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H14O5/c1-9(16)20-14-8-10(15(17)19-3)7-12-11(14)5-4-6-13(12)18-2/h4-8H,1-3H3 |

Clé InChI |

OGHLJDZAOUVMDL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=CC(=CC2=C1C=CC=C2OC)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Methyl Esterification of 2-Naphthalenecarboxylic Acid Derivatives

Methyl esterification is a crucial early step. It typically involves the reaction of 2-naphthalenecarboxylic acid or its derivatives with methanol in the presence of an acid catalyst. The process parameters are as follows:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol (3 to 10 times by weight relative to acid) |

| Acid Catalyst | Inorganic acids (HCl, H2SO4, HNO3, H3PO4) or organic acids (acetic acid, p-toluenesulfonic acid) |

| Catalyst Amount | 0.05 to 0.3 weight times relative to acid (preferably 0.05 to 0.2) |

| Temperature | 30°C to 130°C |

| Reaction Time | 30 minutes to 10 hours |

| Pressure | Atmospheric to 10 kg/cm² |

Example: Esterification of 6-bromo-2-naphthalenecarboxylic acid using methanol and sulfuric acid at 130°C for 2 hours yielded the methyl ester with 90.1% molar yield and 98.4% purity after crystallization and filtration.

Introduction of the Methoxy Group at the 8-Position

The methoxy substituent at the 8-position is typically introduced via selective methylation of a hydroxy precursor. This can be achieved by:

- Starting from a hydroxy-substituted 2-naphthalenecarboxylic acid methyl ester.

- Methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

This step is often integrated early in the synthetic sequence to ensure regioselectivity and stability of the methoxy group during subsequent transformations.

Acetylation of the Hydroxy Group to Form the Acetyloxy Substituent

The acetyloxy group at the 4-position is introduced by acetylation of the corresponding hydroxy group. Common acetylation methods include:

- Reaction with acetic anhydride in the presence of a base or acid catalyst.

- Use of acetyl chloride under controlled conditions.

This step is generally performed after methyl esterification and methoxylation to avoid side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | 2-naphthalenecarboxylic acid + MeOH + acid catalyst (e.g., H2SO4), 130°C, 2 h | Methyl 2-naphthalenecarboxylate |

| 2 | Methoxylation | Methyl iodide + K2CO3, acetone, reflux | 8-Methoxy derivative |

| 3 | Acetylation | Acetic anhydride, pyridine or acid catalyst | 4-(Acetyloxy)-8-methoxy derivative |

Additional Notes on Reaction Optimization and Purification

- Purification : After each step, purification is typically achieved by crystallization, filtration, or flash chromatography.

- Yield considerations : Esterification yields are generally high (>85%), while acetylation and methoxylation yields depend on reaction conditions and precursor purity.

- Safety and handling : Acid catalysts and reagents like methyl iodide require careful handling under fume hoods due to toxicity and volatility.

Comparative Structural Analogues and Their Preparation

Several structurally related compounds have been synthesized with variations in ester groups (methyl vs. ethyl), halogen substitutions, or additional methyl groups. These analogues provide insight into how functional group placement affects chemical behavior and biological activity:

| Compound Name | Structural Features | Preparation Highlights |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-5,8-dimethoxy-, ethyl ester | Methoxy and acetyloxy groups; chloro substituent at 6-position | Similar esterification and acetylation steps with halogenated precursors |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methyl-, methyl ester | Methyl group at 8-position instead of methoxy | Methylation replaced by methyl group introduction via alkylation |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methyl-, ethyl ester | Additional methyl group at 5-position | Modified methylation and acetylation routes |

Research Findings and Applications

The synthetic methods for 4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester have been optimized to provide high purity and yields suitable for further biological evaluation. The compound’s unique arrangement of functional groups allows it to interact with biological targets, showing potential antimicrobial and anticancer activities. The hydrolysis of the acetyloxy group can release acetic acid, influencing metabolic pathways.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield/Outcome |

|---|---|---|---|

| Methyl Esterification | Methanol + acid catalyst (H2SO4, HCl, etc.) | 30–130°C, 0.05–0.3 wt% catalyst, 30 min–10 h | ~90% yield, high purity |

| Methoxylation | Methyl iodide + K2CO3 in acetone | Reflux, base-mediated methylation | High regioselectivity |

| Acetylation | Acetic anhydride + base or acid catalyst | Room temp to reflux | Efficient acetylation |

| Purification | Crystallization, filtration, chromatography | Solvents: EtOAc, hexanes, MeOH | >95% purity achievable |

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester with key analogs, highlighting structural differences, properties, and applications:

Key Observations:

The 8-methoxy group is less sterically hindered than the 8-benzylmethoxy group in the phenylmethoxy analog (), which may increase metabolic stability and synthetic accessibility .

Comparative Pharmacological Potential The methyl ester moiety in the target compound may offer greater metabolic stability than ethyl esters (e.g., ), as methyl esters are typically more resistant to esterase-mediated hydrolysis . Acetyloxy groups can act as prodrug motifs, hydrolyzing in vivo to release bioactive hydroxy derivatives, a feature shared with 8-O-acetylshanzhiside methyl ester .

Synthetic and Industrial Relevance

- The benzylmethoxy-substituted analog () demonstrates the role of bulky substituents in tuning solubility for specialized applications (e.g., intermediates in fine chemical synthesis) .

- The absence of a 5-methyl group in the target compound (cf. ) may simplify synthetic routes or alter steric interactions in binding assays .

Notes on Limitations:

- Direct data on the target compound’s synthesis, stability, or bioactivity are sparse in the provided evidence. Conclusions are extrapolated from structurally related compounds.

- Further experimental studies are needed to validate inferred properties, such as metabolic stability and synthetic scalability.

Activité Biologique

4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester, with the molecular formula C15H14O5 and a molecular weight of approximately 274.27 g/mol, is an organic compound featuring a complex structure that includes a naphthalene ring system with multiple functional groups. This unique arrangement suggests potential applications in medicinal chemistry, particularly due to its reported biological activities such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure consists of:

- An acetyloxy group at the 4-position,

- A methoxy group at the 8-position,

- A methyl ester functional group derived from the carboxylic acid.

These features contribute to its ability to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. Studies have demonstrated that its structural components enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

In vitro studies have revealed that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. The presence of the methoxy and acetyloxy groups is believed to enhance its cytotoxic effects against specific cancer types, making it a subject of interest for further pharmacological evaluation.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act by:

- Inhibiting specific enzymes involved in metabolic pathways,

- Modulating receptor activity , which can alter cellular signaling processes,

- Inducing oxidative stress within target cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key differences and similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-5,8-dimethoxy-, ethyl ester | Similar methoxy and acetyloxy groups | Different position of chloro substituent may affect biological activity |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methyl-, methyl ester | Methyl ester instead of ethyl ester | Altered solubility and reactivity due to methyl group |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methyl-, ethyl ester | Additional methyl group at different position | Potentially different biological activity due to structural variation |

This comparison illustrates how variations in functional groups and their positions can significantly affect the chemical properties and potential applications of these compounds.

Case Studies

Recent studies have focused on evaluating the pharmacological potential of this compound through various experimental models:

- In Vitro Cell Line Studies : Research involving human cancer cell lines has shown promising results in terms of cytotoxicity and apoptosis induction.

- Microbial Assays : Antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control compounds.

These studies highlight the compound's potential as a lead structure for drug development targeting microbial infections and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.